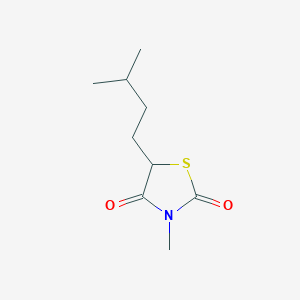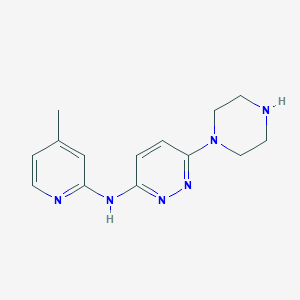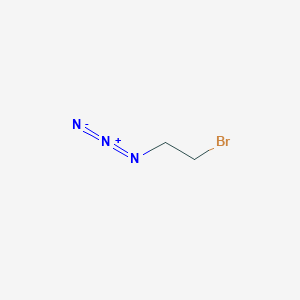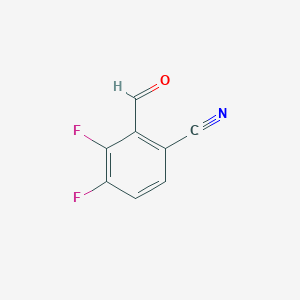
3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. The IUPAC name can also provide information about the structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties : A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated significant antibacterial activity, especially compounds with pyridine or piperazine moieties. Additionally, compounds with piperazine moieties showed notable antifungal activity without high cytotoxic activity, indicating their potential in developing treatments against bacterial and fungal infections (Mohanty et al., 2015).
Anticancer Activity
- In Vitro Anti-Breast Cancer Activity : The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione was found to exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7) and demonstrated good anti-inflammatory activity, indicating a potential for cancer therapy applications (Uwabagira & Sarojini, 2019).
Anti-Inflammatory Activity
- Treatment of Inflammatory Diseases : A series of thiazolidine-2,4-dione derivatives were synthesized and shown to significantly inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 (PGE2) production. These findings suggest these compounds could be developed into effective treatments for inflammatory diseases (Ma et al., 2011).
Hypoglycemic Activity
- Hypoglycemic Potential : Research into imidazopyridine thiazolidine-2,4-diones, derived from pyridines, uncovered their ability to enhance insulin-induced adipocyte differentiation in vitro and exhibit hypoglycemic activity in vivo. Such compounds, particularly highlighted by the study, show promise for further clinical development in treating diabetes (Oguchi et al., 2000).
Antidiabetic Agents
- Synthesis and Evaluation of Antidiabetic Agents : A comprehensive study synthesized over 100 5-substituted thiazolidine-2,4-diones and evaluated their hypoglycemic and hypolipidemic activities, showcasing the critical role of the 5-(4-oxybenzyl) moiety in achieving substantial activity. This research provides a foundation for the development of novel antidiabetic medications (Sohda et al., 1982).
Corrosion Inhibition
- Corrosion Inhibition Performance : Thiazolidinedione derivatives were investigated for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that these inhibitors effectively reduced corrosion, suggesting applications in industrial metal preservation (Yadav et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTGZSAXBHCXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)

![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)
![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B2706253.png)


![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
